molecular formula C16H21NO6 B558369 Boc-Asp(OBzl)-OH CAS No. 7536-58-5

Boc-Asp(OBzl)-OH

Cat. No. B558369
CAS RN: 7536-58-5
M. Wt: 323.34 g/mol
InChI Key: SOHLZANWVLCPHK-LBPRGKRZSA-N
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Description

Boc-Asp(OBzl)-OH, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester, is a derivative of aspartic acid . It is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .


Synthesis Analysis

Boc-Asp(OBzl)-OH is used as a starting material for the synthesis of various compounds. For instance, it is used in the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .


Molecular Structure Analysis

The linear formula of Boc-Asp(OBzl)-OH is C6H5CH2OCOCH2CH(COOH)NHCOOC(CH3)3 . It has a molecular weight of 323.34 . The SMILES string representation is [H]C@@OCc1ccccc1)(NC(=O)OC©©C)C(O)=O .


Chemical Reactions Analysis

The amino acid derivative Boc-Asp-OBzl was functionalized by coupling its carboxylate side chain to dipicolylamine. This yielded the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl .


Physical And Chemical Properties Analysis

Boc-Asp(OBzl)-OH has an assay of 98% and an optical activity of [α]20/D −19.5°, c = 2 in DMF . Its melting point is 98-102 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 508.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.0±3.0 kJ/mol and a flash point of 261.1±30.1 °C .

Scientific Research Applications

  • Transesterification and Amide Cis-Trans Isomerization : Boc-Asp-OBzl has been used to study transesterification and amide cis-trans isomerization in Zn and Cd complexes. The compound contains different carbonyl groups, and its reactions have been analyzed using NMR spectra. It was found that the zinc complex is more reactive than the cadmium complex in transesterification reactions (Niklas, Zahl, & Alsfasser, 2007).

  • Applications in Peptide Dimerization : Boc-Asp(OBzl)-OH has been used in the synthesis of dimeric peptides, which were further used for receptor affinity purification. This demonstrates its application in peptide cross-linking and conjugation to affinity matrices (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Catalysts in Hydrolytic Reactions : The synthesis of linear, cyclic, and polypeptides containing Boc-Asp(OBzl)-OH has been reported. These compounds were synthesized as catalysts in hydrolytic reactions, showcasing its potential in catalysis (Nishi & Nakajima, 1982).

  • Synthesis of Leu-Abu(P) and Glu-Abu(P)-Leu : Boc-Asp(OBzl)-OH has been employed in the synthesis of specific amino acid isosteres, which are used in peptide synthesis (Tong, Perich, & Johns, 1990).

  • Synthesis of Thymosin Alpha 1 : This compound has been used in the synthesis of the C-terminal half of thymosin alpha 1, a biologically significant peptide, by employing polymer-bound 1-hydroxybenzotriazole as a support (Mokotoff & Patchornik, 2009).

  • Synthesis of Esterase-Sensitive Cyclic Prodrugs : Boc-Asp(OBzl)-OH was used in the synthesis of novel esterase-sensitive cyclic prodrugs of peptides, enhancing their protease stability and cell membrane permeability (Gangwar et al., 1997).

Safety And Hazards

For safety and hazards, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884402
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OBzl)-OH

CAS RN

7536-58-5
Record name N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7536-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
X Wang, W Heston, H Tian, Z Lee - Cancer Research, 2008 - AACR
3180 Prostate specific membrane antigen (PSMA) is a type II integral membrane protein. In healthy subjects, PSMA expression is highly prostate specific and its expression is …
Number of citations: 0 aacrjournals.org
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of amino acids and their derivatives: N‐tert‐butoxycarbonyl‐l‐phenylalanine reactant: 223 g (1 mol) of di‐tert‐butyl dicarbonate product: N‐tert‐butoxycarbonyl‐…
Number of citations: 0 onlinelibrary.wiley.com
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1997 - Elsevier
The oligopeptide transporter, which is responsible for the absorption of various di/tripeptides and several peptidomimetic drugs across the intestinal epithelia, is expressed in mature …
Number of citations: 0 www.sciencedirect.com
R Walter, G Skala, CW Smith - Journal of the American Chemical …, 1978 - ACS Publications
After 25 years of extensive structure-activity studies, 2 starting with the original synthesis of oxytocin, 3the first 5-position neurohypophyseal hormone analogue to retain a high degree of …
Number of citations: 0 pubs.acs.org
H YAJIMA - Synthesis, 1984 - jlc.jst.go.jp
The heptadecapeptide corresponding to the entire amino acid sequence of melaninconcentrating hormone (MCH), isolated from chum salmon pituitaries, was synthesized by …
Number of citations: 0 jlc.jst.go.jp
M D'Alagni, P Bemporad, A Garofolo - Polymer, 1972 - Elsevier
A polypeptide containing ordered sequence of leucyl and β-benzyl-aspartyl residues has been synthesized via the p-nitrophenyl active ester method. Polymerization of the TFA H-Leu-…
Number of citations: 0 www.sciencedirect.com
N Nishi, B Nakajima - International Journal of Biological Macromolecules, 1982 - Elsevier
Asp~ R•j,•,. Page 1 Synthesis of linear, cyclic and polypeptides having the sequence -Asp-/3Ala-Gly-Ser-/3Ala-Gly-His/3Ala-Gly- as catalysts in hydrolytic reactions Norio Nishi and Bun-…
Number of citations: 0 www.sciencedirect.com
K OKAMOTO, K YASUMURA, K FUJITANI… - Chemical and …, 1984 - jstage.jst.go.jp
The heptadecapeptide corresponding to the entire amino acid sequence of melaninconcentrating hormone (MCH), isolated from chum salmon pituitaries, was synthesized by …
Number of citations: 0 www.jstage.jst.go.jp
S Lemaire, D Yamashiro, CH Li - Journal of Medicinal Chemistry, 1976 - ACS Publications
Synthesis and biological activity of camel and bovine .beta.-melanotropins Page 1 Camel and Bovine 0-Melanotropins and saline-injected animals served as controls.17 …
Number of citations: 0 pubs.acs.org
T SASAKI, S ISODA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
The protected hexadecapeptide ester corresponding to positions 11 through 26 of human cx2-plasmin inhibitor fragment T-11, which consists of 26 amino acids and binds to the …
Number of citations: 0 www.jstage.jst.go.jp

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